2,3,4,6-Tetrabromophenol

Description

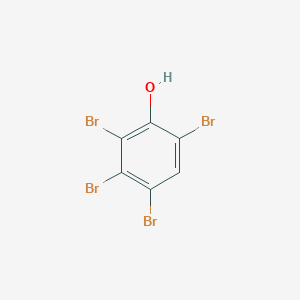

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrabromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPJZISGVIVNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162597 | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ethanol | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol | |

CAS No. |

14400-94-3 | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113.5 °C | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Mechanistic Organic Chemistry of 2,3,4,6 Tetrabromophenol

Advanced Synthetic Methodologies

The preparation of 2,3,4,6-tetrabromophenol can be achieved through various synthetic routes, each with its own set of conditions and outcomes. These methods range from direct bromination of phenol (B47542) to more complex multi-step approaches.

Direct Bromination of Phenolic Substrates: Optimized Conditions

The most common method for synthesizing this compound is through the direct bromination of phenol. smolecule.com The hydroxyl group of phenol is a powerful activating group, directing electrophilic substitution to the ortho and para positions. savemyexams.com This high reactivity allows for the introduction of multiple bromine atoms onto the aromatic ring. savemyexams.com

The reaction typically involves treating phenol with bromine in an organic solvent. smolecule.com However, controlling the extent of bromination to achieve the desired tetrasubstituted product requires careful optimization of reaction conditions. Uncontrolled bromination can lead to a mixture of brominated phenols, including di-, tri-, and even pentabrominated species. google.com For instance, the reaction of phenol with bromine water can readily produce 2,4,6-tribromophenol (B41969), and further bromination can lead to the formation of dienone compounds like 2,4,4,6-tetrabromocyclohexa-2,5-dienone. royalholloway.ac.uk

A study on the bromination of phenol demonstrated that a mixture of isomers is often obtained. The initial substitution occurs at the para and ortho positions, followed by further bromination. The formation of this compound involves substitution at the 2-, 4-, and 6- positions, followed by a subsequent bromination at the 3-position. jst.go.jp

| Brominating System | Optimal pH | Solvent System | Key Observation |

| KBr-KBrO₃ | 3 | Acetic acid/water | Reaction rate decreases as pH increases from acidic to basic. chemrxiv.org |

| NBS-KBr | 4 | Acetonitrile | Exhibited faster reaction rates compared to the KBr-KBrO₃ system. chemrxiv.org |

Multi-Step Synthesis Approaches Incorporating Selective Halogenation

Multi-step syntheses offer a more controlled approach to obtaining this compound, particularly when high purity is required. libretexts.org These methods often involve the sequential introduction of bromine atoms or the use of protecting groups to direct the halogenation to specific positions. One such strategy could involve the nitration of a related compound followed by bromination to yield this compound. smolecule.com

Another multi-step approach involves the synthesis of organobromine compounds as a tool for their characterization. diva-portal.org This can include the synthesis of various brominated phenols, which can then be further functionalized. For example, O-arylation of brominated phenols has been used to synthesize polybrominated diphenyl ethers (PBDEs). diva-portal.org While not a direct synthesis of this compound, these methods highlight the synthetic strategies available for manipulating brominated phenolic structures.

The principles of multi-step synthesis often involve retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available starting materials. libretexts.org This allows for the logical design of a synthetic route with a high probability of success.

Formation as a Product or Byproduct in Specific Chemical Transformations

This compound can also be formed as a product or byproduct in various chemical reactions. For instance, it has been identified as a byproduct of combustion processes, particularly from the pyrolysis of flame retardants containing pentabromophenol. nih.gov It has also been detected in automotive emissions. nih.gov

In the context of synthetic organic chemistry, the formation of brominated phenols can occur during the chlorination of water that contains both phenol and bromide ions. who.int Furthermore, the biotransformation of certain highly brominated flame retardants can lead to the formation of simpler brominated phenols. For example, studies have investigated the metabolic pathways of various brominated compounds, although direct evidence for the formation of this compound from these specific precursors was not always found. nih.gov

Fundamental Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by the presence of both the phenolic hydroxyl group and the four bromine substituents on the aromatic ring. smolecule.com

Nucleophilic Aromatic Substitution Reactions at Brominated Positions

The bromine atoms on the electron-rich phenol ring are generally poor leaving groups for nucleophilic aromatic substitution (SNA_r). However, the presence of multiple electron-withdrawing bromine atoms can somewhat facilitate such reactions, where a nucleophile replaces a bromine atom. smolecule.comevitachem.com

The general mechanism for SNA_r involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgdalalinstitute.com While bromine is an electron-withdrawing group, its effect is less pronounced than that of a nitro group. Therefore, nucleophilic aromatic substitution on this compound would likely require forcing conditions.

Oxidative Pathways Affecting the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation. evitachem.com The specific oxidation products would depend on the oxidizing agent and the reaction conditions. Mild oxidation might lead to the formation of a phenoxyl radical, which could then undergo further reactions such as dimerization. Stronger oxidation could potentially lead to the cleavage of the aromatic ring.

The presence of four bromine atoms on the ring will influence the redox potential of the phenol, making it more difficult to oxidize compared to unsubstituted phenol. However, oxidative pathways remain a key aspect of its chemical reactivity. For example, the reaction of 2,4,6-tribromophenol with bromine can lead to the formation of a dienone, indicating that the phenolic ring can be oxidized under brominating conditions. royalholloway.ac.uk

Reductive Debromination for Derivatization or Degradation Studies

Reductive debromination is a significant degradation pathway for polybrominated phenols, including this compound, particularly under anaerobic environmental conditions. This process involves the removal of one or more bromine atoms from the aromatic ring, leading to the formation of less brominated phenol congeners. Such studies are crucial for understanding the environmental fate of these compounds and for developing remediation strategies. The process can be driven by various chemical and biological means.

From a thermodynamic standpoint, the reductive dehalogenation of bromophenols is an exergonic process when hydrogen is the electron donor. nih.gov The change in Gibbs free energy for the reductive debromination of bromophenols is generally in the range of -112 to -146 kJ per mole of bromide released under standard conditions. nih.gov This thermodynamic favorability suggests that these reactions can occur spontaneously in environments with suitable electron donors. The Gibbs free energy of formation (ΔG°f) for this compound in the aqueous phase has been reported, providing a basis for calculating the redox potentials of its dehalogenation reactions. nih.gov

Catalytic Hydrodebromination:

Microbial Reductive Debromination:

Under anaerobic conditions, various microorganisms are capable of utilizing polybrominated phenols as electron acceptors in a process known as reductive dehalogenation. This biodegradation pathway is a key mechanism for the natural attenuation of these pollutants in contaminated sediments and soils. diva-portal.org While the specific microbial consortia responsible for the complete degradation of this compound have not been fully elucidated in the available literature, studies on analogous compounds like 2,4,6-tribromophenol have demonstrated its conversion to phenol via intermediates such as dibromo- and monobromophenols. nih.gov It is plausible that this compound undergoes a similar stepwise debromination, yielding various tribromo-, dibromo-, and monobromophenol isomers before potential complete mineralization.

The following table summarizes the potential reductive debromination products of this compound based on general degradation pathways of polybrominated phenols.

| Starting Material | Potential Debromination Products |

| This compound | Tribromophenols (e.g., 2,3,4-Tribromophenol, 2,3,6-Tribromophenol, 2,4,6-Tribromophenol) |

| Dibromophenols (e.g., 2,3-Dibromophenol, 2,4-Dibromophenol, 2,6-Dibromophenol, 3,4-Dibromophenol) | |

| Monobromophenols (e.g., 2-Bromophenol, 3-Bromophenol, 4-Bromophenol) | |

| Phenol |

Electrophilic Nitration and Halogen-Nitro Exchange Studies

The introduction of a nitro (-NO2) group onto the aromatic ring of this compound via electrophilic substitution is a reaction of interest for the synthesis of novel derivatives and for mechanistic studies. The high degree of bromination and the presence of the activating hydroxyl group create a complex substrate for electrophilic attack.

The nitration of phenols is generally a facile reaction due to the strong activating and ortho-, para-directing effects of the hydroxyl group. savemyexams.com However, in the case of this compound, all ortho and para positions relative to the hydroxyl group are substituted with bromine atoms. This steric hindrance and the electron-withdrawing inductive effect of the bromine atoms can influence the reactivity and regioselectivity of the nitration reaction.

Direct Nitration:

The direct nitration of this compound can be achieved under controlled conditions, though specific experimental details and product distributions are not extensively documented in the reviewed literature. smolecule.com The reaction would likely require a nitrating agent, such as nitric acid, potentially in the presence of a catalyst or a specific solvent system to overcome the steric hindrance and deactivating inductive effects of the bromine substituents. The primary product would be a nitrated tetrabromophenol derivative.

Ipso-Nitration and Halogen-Nitro Exchange:

A significant area of investigation in the nitration of highly halogenated phenols is the phenomenon of ipso-substitution, where an electrophile attacks a position already occupied by a substituent other than hydrogen. In the context of this compound, this could lead to a halogen-nitro exchange, where a bromine atom is displaced by a nitro group.

Studies on other brominated phenols have shown that ipso-nitration can occur, leading to the formation of bromonitrophenols and dinitrophenols. canterbury.ac.nz For example, the nitration of 4-bromo-3-nitrophenol (B1287763) has been shown to lead to the formation of this compound, although this represents the reverse of a nitro-for-bromo exchange. rsc.org The feasibility of an ipso-nitro-de-bromination on this compound would depend on the reaction conditions and the relative stability of the carbocation intermediates formed during the electrophilic attack.

The following table outlines the potential products from the electrophilic nitration of this compound, considering both direct nitration and ipso-substitution.

| Reaction Type | Potential Products |

| Direct Nitration | 2,3,4,6-Tetrabromo-x-nitrophenol (where nitration occurs at an available ring position, if any) |

| Ipso-Nitration (Halogen-Nitro Exchange) | Tribromonitrophenols (e.g., 2,3,6-Tribromo-4-nitrophenol, 2,4,6-Tribromo-3-nitrophenol) |

It is important to note that the actual product distribution would be highly dependent on the specific reaction conditions employed, including the nitrating agent, temperature, and solvent. Further research is required to fully characterize the products and elucidate the precise mechanisms of electrophilic nitration of this compound.

Environmental Dynamics and Transformation Pathways of 2,3,4,6 Tetrabromophenol

Occurrence and Source Apportionment in Environmental Compartments

Natural Production in Marine Biota and Ecosystems

Brominated phenols, a class of compounds to which 2,3,4,6-tetrabromophenol belongs, are known to be naturally produced by a variety of marine organisms. Several species of marine algae are recognized for synthesizing simple brominated phenols. who.intawi.de These compounds are also a consistent feature in pristine marine soft-bottom habitats, where their presence and abundance are correlated with the infauna that produce them as metabolites. who.int For instance, acorn worms (Enteropneusta) are known to produce and excrete significant quantities of bromophenols. who.int While specific research on the natural production of this compound is limited, the documented natural synthesis of other bromophenols like 2,4-dibromophenol and 2,4,6-tribromophenol (B41969) by macroalgae suggests a potential natural origin for a range of brominated phenols in the marine environment. awi.decore.ac.uk

Anthropogenic Inputs: Industrial Releases and Emissions

Anthropogenic activities contribute to the release of brominated phenols into the environment. These compounds are utilized in the synthesis of brominated flame retardants (BFRs) and also possess biocidal properties, leading to their use as pesticides and antifungal agents. researchgate.netnih.gov Although some sources suggest that this compound may exist primarily in a laboratory setting, its association with industrial processes cannot be entirely ruled out. who.intresearchgate.net For example, the related compound 2,4,6-tribromophenol is produced in significant quantities for use in BFR production and as a wood preservative. researchgate.netnih.gov Industrial outflows and hazardous waste incineration are recognized as sources of brominated phenols in the environment. researchgate.net Furthermore, this compound has been specifically identified in automotive emissions, with concentrations ranging from 0.02 to 0.1 mg/m³. nih.gov

Derivation from Degradation of Polybrominated Flame Retardants (BFRs)

A significant secondary source of this compound in the environment is the degradation of more complex polybrominated flame retardants (BFRs). researchgate.netnih.gov For instance, this compound has been shown to form during the pyrolysis of flame retardants that contain pentabromophenol. nih.gov The abiotic and biotic degradation of various BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), can lead to the formation of simpler brominated phenols. researchgate.net Photolytic degradation is a key pathway; for example, 2,4,6-tribromophenol is a known photo-degradation product of TBBPA and 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE). nih.govnih.govresearchgate.net This suggests that the environmental presence of this compound may be linked to the breakdown of larger BFR molecules that are widely used in various consumer and industrial products.

Measured Presence in Sediments, Water Bodies, Atmospheric Phases, and Dust

While data specifically for this compound are scarce, monitoring studies of other simple brominated phenols confirm their presence in various environmental compartments. Brominated phenols are ubiquitously found in the environment due to their numerous sources. nih.gov

Sediments: Estuarine sediments have been found to contain 2,4,6-tribromophenol at concentrations up to 3690 µg/kg dry weight. who.int Given that this compound is expected to adsorb to suspended solids and sediment, its presence in this environmental compartment is likely. nih.gov

Water Bodies: In surface freshwater, maximum reported concentrations of 2,4-dibromophenol and 2,4,6-tribromophenol were 40 µg/L and 0.3 µg/L, respectively. who.int Generally, concentrations of 2,4,6-tribromophenol in drinking water are less than 3 ng/L. who.int The presence of brominated phenols in drinking water can result from the chlorination of natural waters containing bromide ions. who.int

Atmospheric Phases and Dust: this compound is expected to exist in both vapor and particulate phases in the ambient atmosphere. nih.gov Brominated phenols like 2,4-dibromophenol and 2,4,6-tribromophenol have been detected in indoor air and dust. researchgate.net For instance, 2,4,6-tribromophenol has been found in indoor air at concentrations exceeding 600 pg/m³, with higher levels in office computer rooms. researchgate.net

Abiotic Environmental Degradation Mechanisms and Products

Photolytic Transformation under Simulated and Environmental Conditions

Photolytic transformation is a significant abiotic degradation pathway for this compound in the environment. The compound is susceptible to direct photolysis by sunlight. nih.gov This is supported by the fact that structurally similar compounds, like pentachlorophenol (B1679276), have an absorption maximum at 303 nm and undergo rapid degradation in the presence of sunlight. nih.gov

The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 68 days. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. nih.gov

Studies on other brominated flame retardants have shown that photolysis leads to the formation of various transformation products. For example, the photodegradation of the novel BFR 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) under simulated sunlight resulted in the formation of eight sequential debromination products. nih.gov Similarly, the irradiation of 2,4-dibromophenol in aqueous solutions under simulated sunlight led to the formation of 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether. epa.gov These findings suggest that the photolytic degradation of this compound likely involves debromination and the formation of other hydroxylated and brominated compounds.

Thermal Degradation Processes and the Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs)

The thermal degradation of brominated phenols, including by analogy this compound, is a significant pathway for the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). While specific studies on the thermal decomposition of this compound are limited, research on closely related compounds such as 2,4,6-tribromophenol (2,4,6-TBP) provides valuable insights into the potential reaction mechanisms.

During thermal stress, such as in industrial fires or waste incineration, bromophenols can undergo a series of reactions to form PBDD/Fs. The formation of these toxic compounds from 2,4,6-TBP has been shown to proceed through complex debromination, bromine substitution, and bromine rearrangement reactions. nih.gov The yields of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF from the thermal degradation of 2,4,6-TBP can range from 0.067 to 10.3 ng/g and 0.207 to 9.68 ng/g, respectively. nih.gov

The presence of metal catalysts, such as copper (Cu) and iron (Fe), can significantly influence the formation pathways of PBDD/Fs. For instance, Cu has been found to have a high catalytic effect on PBDD/F formation via the Ullmann reaction, while Fe primarily promotes bromophenol oxidation. nih.gov These catalysts tend to accelerate the formation of ortho-substituted PBDD/Fs. nih.gov The self-condensation of bromophenol radicals is a key step in the formation of PBDDs, while the formation of PBDFs can occur through the coupling of a bromophenol radical with a phenoxy radical.

It is important to note that both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs can be generated from the thermal degradation of bromophenols like 2,4,6-TBP. nih.gov The substitution pattern of the resulting PBDD/Fs is influenced more by the bromine substitution pattern on the precursor bromophenol than by the catalyst present. nih.gov

| Product | Yield Range (ng/g) |

|---|---|

| 2,3,7,8-substituted PBDD/Fs | 0.067 - 10.3 |

| 2,4,6,8-TBDF | 0.207 - 9.68 |

Hydrolytic Stability Assessments in Aqueous Environments

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov For phenolic compounds, the susceptibility to hydrolysis depends on the nature and position of the substituents on the aromatic ring. In general, the carbon-bromine bond in aromatic compounds is relatively strong and not easily broken by hydrolysis.

While specific half-life data for the hydrolysis of this compound is lacking, studies on other brominated phenols can provide some context. For many brominated organic compounds, the estimated hydrolysis half-life is often greater than one year under environmentally relevant conditions. nih.gov This suggests that hydrolysis is likely to be a minor degradation pathway for this compound in the environment compared to other processes such as microbial degradation or photodegradation. Further research is needed to definitively determine the hydrolytic stability and degradation kinetics of this compound in aqueous environments.

Biotic Transformation and Microbial Ecology Studies

The biodegradation of this compound by microorganisms is a crucial process in its environmental fate. Microbial communities in soil, sediment, and water can transform this compound through various metabolic pathways, potentially leading to its complete mineralization.

Microbially Mediated Degradation Pathways and Mechanisms

While specific studies on the microbial degradation of this compound are scarce, research on analogous compounds, such as other brominated and chlorinated phenols, provides strong evidence for the likely degradation pathways. The primary mechanism for the microbial degradation of halogenated phenols is reductive dehalogenation, where a halogen substituent is removed and replaced by a hydrogen atom. nih.govnih.gov

Under anaerobic conditions, microorganisms can utilize halogenated compounds as electron acceptors in a process known as halorespiration. nih.gov Studies on the anaerobic degradation of 2,4,6-tribromophenol have shown its transformation to phenol (B47542), with the transient formation of dibromophenols and monobromophenols as intermediates. nih.gov Similarly, the anaerobic dehalogenation of tetrabromobisphenol A (TBBPA) results in the formation of bisphenol A (BPA). nih.govnih.gov It is therefore highly probable that this compound undergoes sequential reductive debromination under anaerobic conditions, leading to the formation of less brominated phenols and eventually phenol.

Aerobic degradation of the resulting phenol and its less-halogenated intermediates can then proceed through hydroxylation and ring cleavage pathways, ultimately leading to mineralization to carbon dioxide and water. nih.gov The efficiency of microbial degradation can be influenced by various environmental factors, including the presence of co-substrates, temperature, and the composition of the microbial community. mdpi.com For instance, the degradation of 2,3,4,6-tetrachlorophenol (B30399), a close structural analogue, has been observed by various bacterial strains, including Sphingomonas sp. and Nocardioides sp. nih.gov

| Process | Conditions | Key Reactions | Potential Products |

|---|---|---|---|

| Reductive Dehalogenation | Anaerobic | Removal of bromine atoms | Tribromophenols, Dibromophenols, Monobromophenols, Phenol |

| Hydroxylation and Ring Cleavage | Aerobic | Addition of hydroxyl groups and breaking of the aromatic ring | Catechols, Organic acids, CO2, H2O |

Metabolic Transformation in Biological Matrices from Precursor Compounds

There is currently no direct evidence in the scientific literature to suggest that this compound is a significant metabolic transformation product of precursor compounds, such as polybrominated diphenyl ethers (PBDEs) or other brominated flame retardants, in biological matrices.

Metabolic studies of various brominated flame retardants in organisms have identified a range of transformation products, but this compound has not been reported as a major metabolite. For example, the biotransformation of some highly brominated flame retardants has been shown to produce 2,4,6-tribromophenol. nih.gov Specifically, 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) rapidly metabolizes to 2,4,6-TBP in human and rat liver microsomes. nih.gov In contrast, tetrabromobisphenol A (TBBPA), 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), and decabromodiphenyl ethane (DBDPE) did not form 2,4,6-TBP under similar conditions. nih.gov

The metabolism of PBDEs in biological systems typically involves hydroxylation and debromination reactions, leading to the formation of hydroxylated PBDEs (OH-PBDEs) and less brominated PBDE congeners. While the cleavage of the ether bond in PBDEs can theoretically lead to the formation of brominated phenols, studies have not specifically identified this compound as a resulting product.

It is important to note that the metabolic pathways of brominated flame retardants are complex and can vary significantly depending on the specific compound, the biological species, and the enzymes involved. The absence of evidence for the formation of this compound as a metabolite may be due to it not being a significant pathway or a lack of targeted research in this area.

Sophisticated Analytical Methodologies for 2,3,4,6 Tetrabromophenol

Chromatographic-Mass Spectrometric Techniques for Trace Analysis and Identification

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, detection, and quantification of 2,3,4,6-Tetrabromophenol, especially at trace levels in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) with Specific Detectors (e.g., ECD, SIM)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of semi-volatile organic compounds like this compound. The separation is typically achieved on a capillary column, often with a non-polar or semi-polar stationary phase. The temperature of the GC oven is ramped in a programmed manner to ensure the efficient separation of the analyte from other components in the sample matrix.

For enhanced sensitivity, an Electron Capture Detector (ECD) can be employed. The ECD is particularly sensitive to halogenated compounds due to the electron-absorbing nature of the bromine atoms in the this compound molecule.

When coupled with a mass spectrometer, the identification and quantification of this compound are highly specific. In full-scan mode, the mass spectrometer records the entire mass spectrum of the eluting compound, which can be compared to spectral libraries for identification. A GC-MS spectrum of this compound is available in public databases, providing a reference for its fragmentation pattern. nih.gov

For trace-level quantification, Selected Ion Monitoring (SIM) is the preferred mode of operation. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases the signal-to-noise ratio and, consequently, the sensitivity of the analysis. The molecular ion and characteristic fragment ions of this compound would be selected for monitoring.

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Initial temp. 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Injector Temperature | 280°C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Potential SIM Ions (m/z) | To be determined from the full scan mass spectrum |

Advanced Sample Preparation and Extraction Protocols for Environmental Matrices

The successful analysis of this compound in environmental matrices such as water, soil, and sediment hinges on effective sample preparation and extraction. Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of brominated phenols from aqueous samples. researchgate.netnih.gov

The general protocol for SPE involves several steps:

Sample Pre-treatment: Aqueous samples are often acidified to a pH below the pKa of this compound (estimated to be around 5.4) to ensure the compound is in its neutral, less polar form, which enhances its retention on non-polar sorbents. nih.gov

Cartridge Conditioning: The SPE cartridge, typically packed with a sorbent like polystyrene-divinylbenzene or a C18-bonded silica, is conditioned with an organic solvent (e.g., methanol) followed by deionized water to activate the sorbent. nih.gov

Sample Loading: The pre-treated water sample is passed through the conditioned cartridge, where this compound is adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove any co-adsorbed interfering substances.

Elution: The retained this compound is then eluted from the cartridge using a small volume of a strong organic solvent, such as methanol (B129727) or dichloromethane. chromatographyonline.com

For solid matrices like soil and sediment, solvent extraction techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) are commonly employed, followed by a clean-up step, which may also involve SPE, to remove interfering matrix components before instrumental analysis.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable information for the structural confirmation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, there is only one proton on the aromatic ring, which would appear as a singlet. The chemical shift of this proton would be influenced by the deshielding effects of the four bromine atoms and the hydroxyl group. Additionally, a broad singlet corresponding to the phenolic hydroxyl proton would be observed, the chemical shift of which is often solvent and concentration-dependent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show six distinct signals, one for each of the six carbon atoms in the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts of these carbons are influenced by the attached substituents (bromine or hydroxyl group). The carbon bearing the hydroxyl group (C1) would resonate at a significantly downfield chemical shift. The other carbon signals would also be shifted based on their position relative to the substituents.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 8.0 | Singlet | Aromatic C-H |

| ¹H | Variable (broad) | Singlet | O-H |

| ¹³C | ~145 - 155 | Singlet | C1-OH |

| ~110 - 120 | Singlet | C2-Br | |

| ~115 - 125 | Singlet | C3-Br | |

| ~120 - 130 | Singlet | C4-Br | |

| ~130 - 140 | Singlet | C5-H | |

| ~110 - 120 | Singlet | C6-Br |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. The C-H bending vibrations of the single aromatic proton would also be present. The C-Br stretching vibrations typically occur at lower wavenumbers, often below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the non-polar bonds in the molecule. The aromatic ring vibrations, particularly the symmetric stretching modes, are often strong in the Raman spectrum. The C-Br bonds would also give rise to characteristic Raman signals.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak | Strong (IR) |

| Aromatic C-H Stretch | ~3050-3100 | Strong | Medium |

| Aromatic C=C Stretch | ~1400-1600 | Strong | Medium to Strong |

| C-O Stretch | ~1200-1300 | Medium | Strong (IR) |

| C-Br Stretch | < 800 | Strong | Strong |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the excitation of electrons in the aromatic pi system and the non-bonding electrons on the oxygen and bromine atoms.

The expected electronic transitions are π → π* and n → π. The π → π transitions, involving the excitation of electrons from bonding to anti-bonding pi orbitals of the aromatic ring, are typically of high intensity. The n → π* transitions, involving the promotion of a non-bonding electron from the oxygen or bromine atoms to an anti-bonding pi orbital of the ring, are generally of lower intensity. For a structurally similar compound, pentachlorophenol (B1679276), an absorption maximum has been observed at 303 nm. nih.gov It is expected that this compound would have a similar absorption profile.

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~280 - 310 | High |

| n → π | > 300 | Low |

Electrochemical Detection Methods

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of phenolic compounds. While specific studies focusing exclusively on the electrochemical detection of this compound are not extensively detailed in available literature, the principles and methodologies applied to other halogenated phenols are directly relevant. The core of these methods lies in the electrochemical oxidation of the hydroxyl group on the phenol (B47542) ring.

The performance of these sensors is heavily dependent on the electrode material. To enhance sensitivity and selectivity, glassy carbon electrodes (GCE) are often modified with nanomaterials that possess high surface area and excellent electrical conductivity. up.ac.zarsc.org These modifications facilitate the electron transfer process during the oxidation of the phenol. For instance, composites involving metal-organic frameworks (MOFs), graphene, and metallic nanoparticles have been successfully employed for detecting various chlorophenols and nitrophenols. up.ac.zarsc.orgrsc.orgmdpi.com

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. CV is employed to characterize the electrochemical behavior of the analyte, while DPV is often used for quantitative analysis due to its higher sensitivity and better resolution. rsc.org Research on compounds like 2,4-dichlorophenol and 4-chlorophenol has demonstrated low detection limits and good stability, suggesting that similar performance could be achieved for this compound using a comparably modified electrode system. rsc.orgrsc.org

Table 1: Examples of Electrochemical Detection of Halogenated Phenols

| Analyte | Electrode Modification | Analytical Method | Limit of Detection (LOD) | Linear Range |

|---|---|---|---|---|

| 2,4-Dichlorophenol | Copper-based MOF-reduced Graphene Oxide | DPV | 83 x 10⁻⁹ M | 1.5 x 10⁻⁶ M to 24 x 10⁻⁶ M |

| 4-Chlorophenol | Ti₃C₂Tₓ MXene | DPV | 0.062 µM | 0.1 to 20.0 µM |

This table presents data for structurally similar compounds to illustrate the potential of electrochemical methods for this compound analysis. Data sourced from rsc.orgrsc.orgmdpi.com.

Chemometric Approaches in Analytical Data Interpretation

Modern analytical instruments, particularly spectroscopic techniques, generate vast and complex datasets. frontiersin.org Chemometrics involves the use of multivariate mathematics and statistics to extract meaningful information from this chemical data. frontiersin.org While specific chemometric models for this compound are not widely published, the application of these techniques would be invaluable for its analysis, especially in complex matrices.

When analyzing a sample containing this compound using a method like spectroscopy, the resulting data (e.g., a spectrum) contains a large number of variables (e.g., absorbance at each wavelength). frontiersin.org Chemometric methods can process this entire dataset simultaneously.

Key chemometric techniques applicable to the analysis of this compound include:

Exploratory Data Analysis : Techniques like Principal Component Analysis (PCA) can be used to visualize the main characteristics of the data. This could be used, for example, to differentiate this compound from its isomers (e.g., 2,3,4,5-tetrabromophenol (B15475597) and 2,3,5,6-tetrabromophenol) based on subtle differences in their spectral data.

Calibration and Quantification : Methods such as Partial Least Squares (PLS) and Principal Component Regression (PCR) are powerful tools for building predictive models. frontiersin.org A PLS model could be developed to quantify the concentration of this compound in an environmental sample, even in the presence of other interfering substances.

Classification : For quality control or sample screening, classification methods like Soft Independent Modeling of Class Analogy (SIMCA) could be used to classify a sample as containing this compound or not. frontiersin.org

The coupling of analytical instruments with chemometric data processing allows for more robust, accurate, and reliable analysis of this compound in various applications. frontiersin.org

Role as a Reference Material in Chemical and Environmental Analysis

This compound serves a critical function as a chemical reference material in analytical laboratories. Reference materials are substances of a sufficiently high purity and homogeneity that they can be used to calibrate analytical instruments, validate analytical methods, and ensure the quality and traceability of measurement results.

The synthesis of this compound in a laboratory setting is essential for providing these authentic reference standards. Its availability as a certified reference material is crucial for the accurate identification and quantification of brominated compounds in various matrices. It is utilized across several fields, including environmental, forensic, and pharmaceutical analysis. esslabshop.com In environmental monitoring, for example, a certified solution of this compound would be used to create calibration curves for instruments like gas chromatographs or liquid chromatographs, allowing for the precise measurement of this compound in samples such as water, soil, or air. who.int

Table 2: Example Specifications for this compound as a Reference Material

| Parameter | Specification |

|---|---|

| Product Name | This compound |

| CAS Number | 14400-94-3 |

| Concentration | 1000 µg/mL |

| Solvent | Isopropanol |

| Format | Solution |

| Volume | 1 mL |

Data sourced from a commercial supplier of analytical reference materials. esslabshop.com

Computational and Theoretical Investigations of 2,3,4,6 Tetrabromophenol

Thermodynamic Property Prediction and Modeling (e.g., Gibbs Free Energy of Formation, Enthalpy)

Computational methods can be used to predict the thermodynamic properties of 2,3,4,6-tetrabromophenol, which are crucial for understanding its stability and reactivity. researchgate.netresearchgate.net Properties such as the standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation (ΔfH°gas) can be estimated using various computational techniques. chemeo.comarxiv.org

One common approach is the use of group contribution methods, such as the Joback method. This method estimates thermodynamic properties by summing the contributions of individual functional groups within the molecule. While empirical, it provides a quick and often reliable way to obtain these values.

| Thermodynamic Property | Predicted Value | Unit | Method |

| Standard Gibbs free energy of formation (ΔfG°) | -14.18 | kJ/mol | Joback Calculated |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -37.04 | kJ/mol | Joback Calculated |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 31.09 | kJ/mol | Joback Calculated |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 71.97 | kJ/mol | Joback Calculated |

This data is based on calculated properties and should be used with an understanding of the inherent limitations of the prediction method. chemeo.com

More rigorous calculations of thermodynamic properties can be performed using statistical mechanics in conjunction with the results from quantum chemical calculations (like DFT or ab initio methods). By calculating the vibrational frequencies and rotational constants, one can determine the partition functions and subsequently derive thermodynamic quantities like enthalpy, entropy, and Gibbs free energy. nih.gov

Reaction Mechanism Simulations and Kinetic Modeling

Computational chemistry can be used to simulate the potential reaction mechanisms of this compound and model their kinetics. mdpi.commdpi.com This involves identifying the transition states of a reaction, which are the high-energy intermediates that connect reactants and products. nih.gov

By calculating the energy of the reactants, products, and transition states, the activation energy of a reaction can be determined. nih.gov This information is essential for predicting the reaction rate and understanding the factors that influence it. For example, the degradation pathways of this compound, such as debromination, could be investigated by mapping out the potential energy surface for the C-Br bond cleavage. nih.gov

Kinetic modeling combines the calculated activation energies with transition state theory to predict reaction rate constants. chemrxiv.org These models can be used to simulate the behavior of this compound under various conditions and to understand its persistence or degradation in different environments.

Environmental Fate Prediction Models (e.g., Adsorption Coefficients, Volatilization)

Models for predicting the environmental fate of this compound rely on key physicochemical properties that can be estimated computationally. epa.govepa.gov These properties govern how the compound partitions between different environmental compartments such as water, soil, and air.

Adsorption Coefficient (Koc): The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. epa.gov A higher Koc value indicates stronger adsorption and lower mobility in soil. The Koc of this compound has been estimated to be 2,000, suggesting it has low mobility in soil. nih.gov

Volatilization: The tendency of a chemical to volatilize from water or soil is determined by its Henry's Law constant and vapor pressure. epa.gov The estimated Henry's Law constant for this compound is 1.4 x 10⁻⁸ atm-cu m/mole, which indicates that it is essentially nonvolatile from water surfaces. nih.gov Its estimated vapor pressure of 6.7 x 10⁻⁶ mm Hg suggests that it is not expected to volatilize from dry soil surfaces. nih.gov

| Environmental Fate Property | Predicted Value | Indication |

| Soil Adsorption Coefficient (Koc) | 2,000 | Low mobility in soil |

| Henry's Law Constant | 1.4 x 10⁻⁸ atm-cu m/mole | Essentially nonvolatile from water surfaces |

| Vapor Pressure | 6.7 x 10⁻⁶ mm Hg | Not expected to volatilize from dry soil surfaces |

These values are based on estimation methods and provide an indication of the expected environmental behavior. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electron Density Distribution)

Analysis of the electronic structure of this compound provides deep insights into its chemical reactivity and spectroscopic properties. researchgate.netajchem-a.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. ucsb.eduuci.edu The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ucsb.edu The energy and localization of these orbitals in this compound would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, in related brominated phenols, the HOMO is often localized on the aromatic ring and the oxygen atom, while the LUMO can be associated with the C-Br antibonding orbitals, suggesting a potential pathway for reductive debromination. researchgate.net

Electron Density Distribution: The distribution of electron density in a molecule reveals regions that are electron-rich or electron-poor. mdpi.com This can be visualized using molecular electrostatic potential (MEP) maps, where regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high electron density, while the hydrogen of the hydroxyl group and the bromine atoms would be associated with more positive potential.

These computational analyses provide a molecular-level understanding of the properties and potential behavior of this compound, guiding further experimental studies and risk assessment.

Molecular and System Level Biological Interactions of 2,3,4,6 Tetrabromophenol

Endocrine System Perturbation Research

Research into the endocrine-disrupting potential of brominated phenols has primarily centered on compounds like 2,4,6-Tribromophenol (B41969) (TBP). These chemicals are recognized as endocrine-disrupting chemicals (EDCs) capable of interfering with the body's hormonal systems. researchgate.netwikipedia.org EDCs can exert their effects through various mechanisms, including mimicking or blocking endogenous hormones, altering hormone production and metabolism, and modifying the sensitivity of hormone receptors. researchgate.netistas.net

Ligand-Receptor Binding Assays (e.g., Thyroid Hormone Receptors)

In vitro competitive binding assays have been conducted to determine the ability of TBP to bind to thyroid hormone transport proteins and receptors. One key finding is that TBP exhibits a high binding affinity for transthyretin (TTR), a crucial transport protein for thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) in the blood. mdpi.comnih.gov By binding to TTR, TBP can compete with and displace endogenous thyroid hormones, potentially disrupting their transport and availability to target tissues. nih.govresearchgate.net

Conversely, in vitro studies have shown that TBP does not bind directly to the thyroid hormone receptor (THR). mdpi.comnih.gov This suggests that TBP's primary disruptive action at the molecular level is not through direct mimicry of thyroid hormones at the receptor site but rather through interference with their transport and local bioavailability.

Table 1: In Vitro Binding Affinity of 2,4,6-Tribromophenol (TBP) to Thyroid System Proteins

| Compound | Target Protein | Binding Interaction | Reference |

| 2,4,6-Tribromophenol (TBP) | Transthyretin (TTR) | High competitive binding affinity | mdpi.comnih.gov |

| 2,4,6-Tribromophenol (TBP) | Thyroid Hormone Receptor (THR) | No direct binding observed | mdpi.comnih.gov |

Investigations into Interference with Hormonal Signaling Pathways

While direct binding to the thyroid hormone receptor has not been observed for TBP, research indicates that it significantly interferes with thyroid hormonal signaling pathways, leading to a disruption of thyroid hormone homeostasis. nih.govnih.gov

Studies in animal models have demonstrated that exposure to TBP alters the expression of genes that are critical for the regulation of the thyroid system. mdpi.com Specifically, in the pituitary gland, TBP treatment was found to decrease the expression of deiodinase 1 (Dio1) and thyroid hormone receptor β isoform 2 (Thrβ2). nih.govnih.govresearchgate.net Deiodinases are enzymes responsible for the activation and deactivation of thyroid hormones, while THRβ2 is a key receptor in the negative feedback loop that controls hormone production. mdpi.com

Table 2: Effects of 2,4,6-Tribromophenol (TBP) Exposure on Thyroid-Related Gene Expression in the Pituitary Gland

| Gene | Gene Product | Effect of TBP Exposure | Potential Consequence | Reference |

| Dio1 | Deiodinase 1 | Decreased Expression | Altered thyroid hormone metabolism | nih.govnih.gov |

| Thrβ2 | Thyroid Hormone Receptor β2 | Decreased Expression | Disruption of negative feedback | nih.govnih.gov |

| Dio2 | Deiodinase 2 | Increased Expression | Altered T4 to T3 conversion | mdpi.comnih.gov |

| Tshβ | Thyroid-Stimulating Hormone β | Increased Expression | Altered signal for thyroid hormone production | mdpi.comnih.gov |

Antimicrobial Activity and Related Mechanistic Studies

Direct studies on the antimicrobial activity and mechanisms of 2,3,4,6-Tetrabromophenol are limited in the available scientific literature. However, research on other polybrominated phenols, such as Pentabromophenol (PBP), offers valuable insights into the potential mechanisms of action.

A study on Pentabromophenol (PBP) revealed its efficacy as an antibacterial agent against Staphylococcus aureus, including its ability to inhibit biofilm formation. researchgate.net The proposed mechanisms of action involve the disruption of bacterial cell processes at multiple levels. Quantitative RT-PCR analysis showed that PBP treatment downregulated the expression of genes involved in toxin production (hla, psm-α), stress response (sigB, sarA), and antibiotic resistance regulation (arlR, arlS). researchgate.net

Furthermore, PBP exposure was found to increase the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN), which indicates disruption of membrane integrity and homeostasis. researchgate.net This membrane disruption leads to a decrease in cellular respiration and energy metabolism, ultimately inhibiting essential functions like efflux systems. researchgate.net General mechanisms of antimicrobial action for phenolic compounds often involve damaging the cell membrane, leading to the leakage of intracellular contents and cell death. nih.govnih.gov

General Mechanisms of Interaction with Biological Macromolecules and Cellular Components

Specific research detailing the interactions of this compound with biological macromolecules is scarce. However, the fundamental principles of how phenolic compounds interact with proteins and nucleic acids can be discussed. Additionally, studies on closely related chlorinated phenols provide models for potential DNA-damaging mechanisms.

Proteins can interact with phenolic compounds through a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions (salt bridges). thermofisher.com The specific nature of the interaction depends on the structure of both the phenol (B47542) and the protein. These interactions can alter the protein's conformation and, consequently, its function.

Regarding nucleic acids, studies on the analogue 2,4,6-trichlorophenol (B30397) have shown that its metabolites can induce single-strand breaks in DNA. nih.gov This DNA damage was not caused by the parent compound directly but by reactive oxygen species (ROS) generated during the metabolic process. The autoxidation of a hydroquinone (B1673460) metabolite leads to the formation of a semiquinone free radical, a process that produces ROS capable of damaging DNA. nih.gov This indirect mechanism of genotoxicity through oxidative stress is a known pathway for various chemical compounds.

Comparative Scientific Analysis Within the Brominated Phenol Family

Structural and Conformational Comparisons with Related Brominated Phenols

The structure of 2,3,4,6-tetrabromophenol, with bromine atoms at both ortho positions (2 and 6), one meta position (3), and the para position (4) relative to the hydroxyl group, results in a highly substituted and sterically hindered molecule. This substitution pattern significantly influences its physicochemical properties when compared to other brominated phenols.

The degree of bromination and the specific substitution pattern affect key molecular properties such as acidity (pKa), lipophilicity (logP), and molecular geometry. Generally, as the number of electron-withdrawing bromine atoms increases, the acidity of the phenolic hydroxyl group also increases. The steric bulk of bromine atoms, particularly at the ortho positions, can influence the conformation of the molecule, affecting the orientation of the hydroxyl group and intermolecular interactions like hydrogen bonding.

Table 1: Comparison of Physicochemical Properties of Selected Brominated Phenols

| Compound Name | Number of Bromine Atoms | Substitution Pattern | Molecular Weight (g/mol) | Octanol/Water Partition Coefficient (logP) |

|---|---|---|---|---|

| 4-Bromophenol | 1 | para | 173.01 | 2.59 |

| 2,4-Dibromophenol | 2 | ortho, para | 251.91 | 3.22 |

| 2,4,6-Tribromophenol (B41969) | 3 | ortho, para, ortho | 330.80 | 3.85 |

| This compound | 4 | ortho, meta, para, ortho | 409.69 | 4.44 |

| Pentabromophenol | 5 | ortho, meta, para, meta, ortho | 488.59 | 5.16 |

Comparative Study of Synthetic Routes and Reaction Selectivities

The synthesis of specific brominated phenol (B47542) isomers, including this compound, is a challenge of regioselectivity. The direct bromination of phenol with elemental bromine is often unselective, leading to a mixture of products, with a strong preference for substitution at the ortho and para positions due to the activating effect of the hydroxyl group. The synthesis of 2,4,6-tribromophenol is a common outcome of this reaction. nist.gov

Achieving specific substitution patterns, such as that in this compound, often requires multi-step syntheses or the use of specialized brominating agents and catalysts to control the regioselectivity. nih.gov The choice of solvent and catalyst can significantly influence the outcome of the bromination reaction. nih.govchemrxiv.org For instance, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can offer better control over the degree of bromination. acs.org

The synthesis of less-substituted bromophenols can be more straightforward. For example, para-bromophenol can be synthesized with high selectivity by controlling the stoichiometry of the brominating agent. nih.gov In contrast, introducing a bromine atom at a meta position in a phenol that is already ortho- and para-substituted is more challenging and may require starting from a pre-functionalized benzene (B151609) ring.

Differential Environmental Transport and Degradation Behaviors

The environmental fate of brominated phenols is closely linked to their degree of bromination. researchgate.net Higher bromination generally leads to increased lipophilicity (higher logP) and a stronger tendency to adsorb to soil and sediment, which reduces their mobility in the environment. nih.gov this compound, with its high logP value, is expected to have low mobility in soil. nih.gov

The persistence of brominated phenols in the environment also tends to increase with the number of bromine atoms. The C-Br bonds are strong, making these compounds resistant to degradation. However, they can undergo degradation through various pathways, including microbial degradation and photolysis. mdpi.com The rate of degradation is influenced by the specific isomer. For instance, vapor-phase this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 68 days. nih.gov Structurally similar compounds like pentachlorophenol (B1679276) are susceptible to direct photolysis by sunlight, suggesting that this compound may also undergo this degradation pathway. nih.gov

Table 2: Environmental Fate Parameters for Selected Brominated Phenols

| Compound Name | Estimated Koc Value | Expected Mobility in Soil | Estimated Atmospheric Half-life |

|---|---|---|---|

| 2,4,6-Tribromophenol | Varies, generally high | Low | Data not readily available |

| This compound | 2000 | Low | ~68 days |

Contrasting Patterns in Biological Interaction Mechanisms and Molecular Targets

The biological activity of brominated phenols is highly dependent on the number and position of the bromine atoms on the phenol ring. mdpi.com These structural features influence how the molecule interacts with biological targets. The presence of bromine atoms can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. mdpi.com

Studies on various bromophenols have shown a range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting effects. nih.gov For example, some highly brominated phenols isolated from marine algae have demonstrated potent antioxidant activity. nih.gov The degree of bromination has been shown to correlate with the potency of α-glucosidase inhibition, an important target in diabetes research. nih.gov

The specific substitution pattern of this compound will determine its unique biological activity profile. While detailed studies on its specific molecular targets are limited, it can be inferred from the broader class of brominated phenols that it likely interacts with proteins and enzymes, potentially disrupting cellular signaling pathways. For instance, other brominated phenols have been shown to disturb cellular Ca2+ signaling. nih.gov The toxicity of brominated phenols can also vary, with some, like 2,4,6-tribromophenol, being targets of toxicological studies. nih.goveuropa.eu

Future Research Directions and Interdisciplinary Opportunities for 2,3,4,6 Tetrabromophenol Studies

Advancements in Ultra-Trace Analytical Detection Methodologies

The accurate detection and quantification of 2,3,4,6-TeBP in complex environmental and biological matrices at trace and ultra-trace levels is fundamental to assessing exposure and understanding its transport. While various techniques have been developed for BFR analysis, future research should focus on enhancing sensitivity, selectivity, and efficiency. mdpi.comresearchgate.net

Key areas for advancement include the development of novel sample preparation techniques that combine extraction and clean-up steps, such as the use of magnetic nanoparticles or advanced solid-phase microextraction (SPME) fibers tailored for brominated phenols. mdpi.comresearchgate.netnih.gov In terms of instrumental analysis, the coupling of comprehensive two-dimensional gas chromatography (GC×GC) with high-resolution mass spectrometry (HRMS) offers significant potential for separating 2,3,4,6-TeBP from isomeric and other co-eluting contaminants in complex samples. researchgate.netnih.gov Furthermore, developing portable and rapid screening methods would enable more extensive environmental monitoring.

| Analytical Technique | Principle | Future Research Focus for 2,3,4,6-TeBP | Potential Advantages |

| GC-MS/MS | Gas Chromatography coupled with Tandem Mass Spectrometry | Development of highly specific Multiple Reaction Monitoring (MRM) transitions; optimization of injection techniques to prevent thermal degradation. mdpi.comresearchgate.net | High sensitivity and selectivity, robust and widely available. |

| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry | Exploration of new stationary phases for improved chromatographic resolution of isomers; application of advanced ionization sources. mdpi.comresearchgate.net | Suitable for more polar metabolites; avoids thermal degradation issues. |

| HRMS (e.g., TOF, Orbitrap) | High-Resolution Mass Spectrometry | Creation of a high-resolution mass spectral library for 2,3,4,6-TeBP and its transformation products; non-target screening for novel metabolites. mdpi.com | Accurate mass measurements for unambiguous identification; ability to screen for unknown compounds. |

| SPME | Solid-Phase Microextraction | Design of novel fiber coatings with high affinity for brominated phenols to improve extraction efficiency and reduce sample volume. researchgate.netnih.gov | Reduced solvent use, integration of sampling and extraction, potential for field deployment. |

Refinement of Computational Models for Environmental and Biological Systems

Computational models are invaluable tools for predicting the environmental behavior and biological activity of chemicals, thereby guiding experimental research and risk assessment. nih.govfrontiersin.org For 2,3,4,6-TeBP, future modeling efforts should aim to create a suite of integrated models that can simulate its journey from environmental release to biological interaction.

Refining quantitative structure-activity relationship (QSAR) models specific to brominated phenols can improve predictions of key physicochemical properties, such as water solubility, vapor pressure, and partition coefficients, which govern environmental fate. researchgate.net Environmental fate models, similar to those used for related chlorophenols, can be adapted to simulate the partitioning of 2,3,4,6-TeBP in multi-compartment systems like lakes, tracking its distribution in water, sediment, and biota. taylorfrancis.com In biological systems, the development of physiologically based pharmacokinetic (PBPK) models could simulate its absorption, distribution, metabolism, and excretion. Integrating these approaches into hybrid models can provide a more holistic understanding of the compound's dynamics. nih.gov

| Model Type | Objective for 2,3,4,6-TeBP | Data Requirements for Refinement | Interdisciplinary Field |

| QSAR Models | Predict physicochemical properties, toxicity, and degradation rates. | Experimental data on related brominated phenols for model training and validation. | Computational Chemistry, Ecotoxicology |

| Environmental Fate Models | Simulate transport and partitioning in air, water, soil, and sediment. | Loading rates, partition coefficients (Kow, Koc), and degradation half-lives. taylorfrancis.com | Environmental Science, Hydrology |

| PBPK Models | Predict tissue-specific accumulation and metabolism in organisms. | Data on metabolic rates, blood flow, and tissue composition from in vitro and in vivo studies. | Toxicology, Pharmacology |

| Molecular Docking | Identify potential binding interactions with biological macromolecules (e.g., enzymes, receptors). | High-resolution crystal structures of target proteins; data on binding affinities. | Molecular Biology, Biophysics |

Exploration of Novel Biotic and Abiotic Transformation Processes

Understanding how 2,3,4,6-TeBP is transformed in the environment and in living organisms is crucial for assessing its persistence and the potential formation of more toxic byproducts. Research on related halogenated phenols has shown that both biotic and abiotic pathways can lead to their degradation.

Future research should focus on identifying and isolating microbial consortia or specific bacterial strains, such as those from the Sphingomonas or Nocardioides genera, that are capable of degrading 2,3,4,6-TeBP, particularly under challenging conditions like low temperatures and anaerobic environments. nih.govfrontiersin.org Elucidating the metabolic pathways, including the specific enzymes involved in debromination and ring cleavage, is a key objective. Studies on related compounds suggest that methylation is a possible biotransformation pathway that could alter the compound's toxicity and bioaccumulation potential. researchgate.net Abiotic degradation research should explore processes such as photolysis in aqueous systems, determining reaction kinetics and identifying transformation products.

| Transformation Process | Mediating Agent | Known Findings in Related Compounds | Future Research Questions for 2,3,4,6-TeBP |

| Biotic Degradation | Bacteria (Sphingomonas, Bacillus), Fungi | Mineralization of 2,3,4,6-tetrachlorophenol (B30399) by groundwater bacteria. nih.gov Debromination and methylation of 2,4,6-tribromophenol (B41969). researchgate.net | What microbial species can use 2,3,4,6-TeBP as a carbon source? What are the specific enzymatic pathways for debromination? |

| Abiotic Degradation | Sunlight (Photolysis) | Photochemical transformation of tetrabromobisphenol A (TBBPA) and related phenols in water. nih.gov | What is the quantum yield of 2,3,4,6-TeBP photolysis in natural waters? What are the major photoproducts? |

| Metabolism in Organisms | Liver Microsomes, Plants | 2,4,6-tribromophenol identified as a major metabolite of other BFRs in human and rat liver microsomes. nih.gov Extensive metabolism of 2,4,6-TBP in rice plants. researchgate.net | Is 2,3,4,6-TeBP a metabolite of higher brominated flame retardants? What are its primary metabolic pathways in different species? |

Development of Sustainable Synthetic Routes with Reduced Byproducts

The synthesis of halogenated phenols often involves harsh conditions and can generate a complex mixture of isomers and other undesirable byproducts. Applying the principles of green chemistry to the synthesis of 2,3,4,6-TeBP is a critical area for future research, aiming to improve efficiency, reduce waste, and enhance safety. chemistryjournals.net

Traditional bromination of phenols can be difficult to control, leading to poor regioselectivity. chemistryviews.org Future research should explore novel catalytic systems and reaction conditions that allow for the precise, regioselective bromination of phenol (B47542) or partially brominated precursors. This could include the use of milder brominating agents like N-Bromosuccinimide (NBS) in combination with specific catalysts, or innovative methods using reagents like trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides to direct substitution. chemistryviews.orgacs.org Other green approaches, such as biocatalysis using enzymes or flow chemistry, could offer significant advantages in terms of reaction control, scalability, and waste reduction. chemistryjournals.net

| Synthetic Approach | Principle | Potential Advantages for 2,3,4,6-TeBP Synthesis | Challenges |

| Regioselective Catalysis | Using catalysts and reagents that favor bromination at specific positions on the phenol ring. chemistryviews.org | Higher yield of the desired 2,3,4,6-isomer; reduction of difficult-to-separate byproducts. | Catalyst design and optimization; understanding steric and electronic effects. |

| Flow Chemistry | Performing the reaction in a continuous-flow reactor. chemistryjournals.net | Precise control over reaction time, temperature, and stoichiometry; improved safety and scalability. | Initial setup costs; optimization of flow parameters. |

| Biocatalysis | Using enzymes (e.g., haloperoxidases) to catalyze the bromination reaction. chemistryjournals.net | Mild reaction conditions (ambient temperature and pressure); high specificity; use of renewable resources. | Enzyme stability and availability; substrate scope and reaction rates. |

| Alternative Solvents | Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. chemistryjournals.net | Reduced environmental impact and worker exposure; potential for novel reactivity. | Ensuring reagent and product solubility; solvent recycling. |

Application of High-Throughput Screening in Mechanistic Biological Interaction Research

To understand the potential biological effects of 2,3,4,6-TeBP, it is essential to identify its molecular targets and characterize its mechanisms of action. High-throughput screening (HTS) provides a powerful platform for rapidly assessing the interactions of a compound across a vast biological landscape, moving beyond traditional, low-throughput toxicity tests. nih.govresearchgate.netgonzaga.edu

Future research can apply HTS to screen 2,3,4,6-TeBP against large libraries of proteins, including enzymes, nuclear receptors, and other potential targets, to identify direct binding interactions. Cell-based HTS assays using diverse cell lines can reveal effects on cell viability, proliferation, gene expression, and other cellular functions. nih.gov This approach can efficiently pinpoint specific cellular pathways that are perturbed by the compound. For instance, studies on related bromophenols have used assays to investigate mechanisms of genotoxicity, such as the induction of DNA strand breaks and oxidative damage, providing a template for mechanistic studies of 2,3,4,6-TeBP. nih.gov

| HTS Platform | Research Application for 2,3,4,6-TeBP | Potential Insights | Example from Related Research |

| Biochemical Assays | Screening against panels of purified enzymes (e.g., kinases, phosphatases) and receptors. | Identification of specific molecular targets and potential enzyme inhibition or receptor activation. | Screening of chemical libraries against bromodomains to identify inhibitors. mdpi.com |

| Cell-Based Assays | Using automated microscopy and plate readers to measure cellular responses (e.g., cytotoxicity, reporter gene activation). nih.gov | Elucidation of affected cellular pathways (e.g., stress response, endocrine signaling). | Investigating the genotoxic mechanism of TBBPA and bromophenols in human blood cells. nih.gov |

| Genomics/Transcriptomics | High-throughput gene expression profiling (e.g., RNA-Seq) in cells exposed to the compound. | A global view of changes in gene regulation; hypothesis generation for mechanisms of action. | N/A |

| Model Organism Screening | Automated screening in small model organisms like C. elegans or zebrafish embryos. | Assessment of effects on developmental and physiological endpoints in a whole-organism context. | HTS in C. elegans to identify drug candidates for Parkinson's disease. princeton.edu |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2,3,4,6-Tetrabromophenol in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantification. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, leveraging the compound’s distinct molecular formula (C₆H₂Br₄O) and SMILES notation (Oc1c(Br)cc(Br)c(Br)c1Br) . Non-invasive matrices like hair and nails are increasingly used for biomonitoring, as they allow detection of hydrolytic metabolites with limited half-lives, which are critical for distinguishing endogenous exposure .

Q. How does the molecular structure of this compound influence its environmental persistence and toxicity?

- Methodological Answer : The four bromine substituents on the phenol ring enhance lipophilicity, increasing bioaccumulation potential. Comparative studies with structurally similar chlorophenols (e.g., 2,3,4,6-tetrachlorophenol) suggest that brominated analogs exhibit higher resistance to microbial degradation, necessitating advanced oxidation processes for remediation. Toxicity assessments should account for reactive oxygen species (ROS) generation via bromine release during metabolic debromination .

Advanced Research Questions

Q. What methodologies effectively distinguish endogenous metabolites of this compound from external exposure sources in human biomonitoring?